molecular formula C8H12Cl2N2S B1406689 2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride CAS No. 1864057-81-7

2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride

Cat. No.: B1406689
CAS No.: 1864057-81-7
M. Wt: 239.16 g/mol
InChI Key: QTINDTBQRJTKDE-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride is a synthetic organic compound with the molecular formula C8H12Cl2N2S and a molecular weight of 239.16 g/mol. This compound has been developed for various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

One common synthetic route starts with the preparation of thiazole derivatives, which are then subjected to annulation reactions to form the desired bicyclic scaffold . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the reactive sites on the thiazole ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound shares the tetrahydropyridine moiety but differs in its functional groups and overall structure.

    Thiazolo[4,5-b]pyridines: These compounds have a similar thiazole ring but differ in their annulation patterns and biological activities.

The uniqueness of this compound lies in its specific combination of the thiazole and tetrahydropyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h1,5-6,9H,2-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTINDTBQRJTKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
Reactant of Route 2
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
Reactant of Route 3
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
Reactant of Route 4
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
Reactant of Route 5
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
Reactant of Route 6
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride

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